A Senior Application Scientist's Technical Guide to (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate
A Senior Application Scientist's Technical Guide to (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate, identified by CAS Number 847728-89-6 , is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3][4] Its structure, featuring a stereochemically defined amine protected by a tert-butyloxycarbonyl (Boc) group and a functionalizable bromophenyl moiety, makes it a valuable intermediate for asymmetric synthesis. This guide provides an in-depth examination of its physicochemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, robust analytical characterization methods, and a discussion of its applications in modern drug discovery.
Core Compound Identification and Properties
The unambiguous identification of a chemical entity is paramount for reproducible science. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate is a white to yellow solid at room temperature, valued for its role as a chiral synthon.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 847728-89-6 | [1][2] |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [1][3][5] |
| Molecular Weight | 300.19 g/mol | [1][3][5] |
| IUPAC Name | tert-butyl N-[(1S)-1-(4-bromophenyl)ethyl]carbamate | [1] |
| Appearance | White to off-white/yellow solid | [5] |
| Purity | Typically ≥95-98% | [5][6] |
| Storage | Sealed in dry, room temperature conditions | [3] |
Synthesis Protocol: Boc-Protection of (S)-1-(4-bromophenyl)ethanamine
The synthesis of the title compound is a cornerstone procedure involving the protection of a primary amine. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group in this context due to its stability in a wide range of reaction conditions and its facile, clean removal under acidic conditions.
Causality Behind Experimental Design
The chosen protocol involves the reaction of the chiral amine with di-tert-butyl dicarbonate (Boc₂O). A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to quench the in situ generated acidic byproduct, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both polar and nonpolar reactants.
Detailed Experimental Protocol
Materials:
-
(S)-1-(4-bromophenyl)ethanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware, magnetic stirrer, and separation funnel
Procedure:
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, dissolve (S)-1-(4-bromophenyl)ethanamine (1.0 eq) in anhydrous dichloromethane.
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Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture. Note: An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. This removes unreacted acidic species and residual base.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
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Purification: The crude solid can be purified by recrystallization or flash column chromatography on silica gel to afford the final product.[7]
Synthesis and Workflow Visualization
The synthesis follows a standard nucleophilic acyl substitution mechanism, while the purification workflow is a classic sequence for isolating a neutral organic compound.
Caption: Post-synthesis purification workflow.
Analytical Characterization
Rigorous analytical validation is non-negotiable. The identity and purity of the synthesized compound must be confirmed through spectroscopic methods.
Spectroscopic Data
A Certificate of Analysis for a similar compound provides expected data points for confirming the structure. [5]The key is the appearance of signals corresponding to the Boc group and the disappearance of the primary amine protons.
Table 2: Representative Analytical Data
| Analysis | Expected Result | Rationale |
| ¹H NMR | Spectrum consistent with structure. [5]Key signals: a singlet ~1.4-1.5 ppm (9H, t-butyl); aromatic protons ~7.2-7.5 ppm. | Confirms the presence of the tert-butyl group from the Boc anhydride and the aromatic protons of the phenyl ring. |
| Purity (NMR) | ≥98.0% | [5] |
| Appearance | White to Off-White Solid | [5] |
| Optical Rotation | A specific optical rotation value confirms the enantiomeric purity, e.g., -45.9° (c=1.01g/100ml CHCl₃). [5] | Crucial for verifying that the stereocenter's configuration was retained during the reaction. |
Applications in Drug Discovery and Development
The true value of (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate lies in its utility as a versatile intermediate. The chirality of drug molecules is a critical factor in their biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. [8][9]
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Chiral Scaffolding: The (S)-ethyl-amine backbone provides a fixed stereocenter, which is often essential for specific interactions with biological targets like enzymes or receptors. [10]2. Functional Handle for Derivatization: The bromine atom on the phenyl ring is a prime site for further chemical modification. It can be readily used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a vast array of molecular complexity. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Synthesis of Biologically Active Molecules: This building block is employed in the synthesis of pharmaceuticals targeting a range of conditions, including central nervous system disorders and cardiovascular diseases. [10]Its derivatives have been explored for potential antimicrobial and anticancer activities. [11][12]After modification and deprotection of the amine, the resulting chiral amine can be incorporated into larger, more complex drug candidates.
Safety and Handling
As a laboratory chemical, proper handling is essential. The compound is classified as a warning-level hazard.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1]* Precautionary Codes: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.
References
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PubChem. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate Compound Summary. National Center for Biotechnology Information. Available from: [Link]
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Supporting Information Document. General procedure for the synthesis of tert-butyl carbamates. Available from: [Link]
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PubChem. tert-Butyl 4-bromophenethyl(ethyl)carbamate Compound Summary. National Center for Biotechnology Information. Available from: [Link]
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MySkinRecipes. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate Product Page. Available from: [Link]
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MDPI. New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. Available from: [Link]
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PMC. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available from: [Link]
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ResearchGate. The significance of chirality in contemporary drug discovery-a mini review. Available from: [Link]
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